molecular formula C20H24N6OS B12243617 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B12243617
M. Wt: 396.5 g/mol
InChI Key: IGULXJWMHGQKDQ-UHFFFAOYSA-N
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Description

“6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the pyrimidine ring, and the piperidine ring. Typical synthetic routes might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrimidine Ring: This can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions might target the pyridazinone moiety.

    Substitution: Substitution reactions could occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biology, it might be studied for its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
  • This compound

Uniqueness

The uniqueness of this compound could be highlighted by comparing its biological activity, stability, and synthetic accessibility with those of similar compounds. For example, it might have a higher binding affinity for a particular enzyme or be more stable under physiological conditions.

Properties

Molecular Formula

C20H24N6OS

Molecular Weight

396.5 g/mol

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C20H24N6OS/c1-13-20(28-15(3)22-13)17-4-5-19(27)26(24-17)12-16-7-10-25(11-8-16)18-6-9-21-14(2)23-18/h4-6,9,16H,7-8,10-12H2,1-3H3

InChI Key

IGULXJWMHGQKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC=C4)C

Origin of Product

United States

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